molecular formula C13H15FN2O2 B11861417 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Katalognummer: B11861417
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: SUDIYJAVIKPUAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Vorbereitungsmethoden

The synthesis of 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves several steps. One common method includes the reaction of a suitable benzo[d][1,3]oxazine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Analyse Chemischer Reaktionen

6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom in its structure can enhance its binding affinity to certain enzymes or receptors, leading to a biological effect. The spiro linkage provides a rigid structure that can fit into specific binding sites, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one can be compared with other spiro compounds, such as:

    6-Chloro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromo-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.

The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s chemical properties and biological activities, making 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one unique in its class.

Eigenschaften

Molekularformel

C13H15FN2O2

Molekulargewicht

250.27 g/mol

IUPAC-Name

6-fluoro-1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C13H15FN2O2/c1-16-11-3-2-9(14)8-10(11)13(18-12(16)17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3

InChI-Schlüssel

SUDIYJAVIKPUAF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)F)C3(CCNCC3)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.